molecular formula C11H20N4O2 B2980576 Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate CAS No. 2155853-14-6

Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate

Cat. No.: B2980576
CAS No.: 2155853-14-6
M. Wt: 240.307
InChI Key: ZGOZNEOSVBWRTD-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further linked to an azidoethyl group. The unique structure of this compound makes it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalizationThe reaction conditions often require the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as methanol, ethanol, and dichloromethane are frequently used, and reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group yields an amine derivative, while oxidation can produce nitro compounds .

Scientific Research Applications

Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, protein modification, and cellular interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-azidoethyl)carbamate
  • Tert-butyl N-(3-azidopropyl)carbamate
  • Tert-butyl N-(4-azidobutyl)carbamate

Uniqueness

Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate stands out due to the presence of the cyclobutyl ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9-6-8(7-9)4-5-13-15-12/h8-9H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOZNEOSVBWRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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